1-(alpha-L-Threofuranosyl)thymine

Polymerase kinetics Substrate specificity XNA synthesis

1-(α-L-Threofuranosyl)thymine is the definitive thymine building block for threose nucleic acid (TNA) synthesis. Unlike natural thymidine, its α-L-threofuranosyl backbone confers unmatched nuclease resistance (>7 days in serum) and unique polymerase kinetics essential for developing long-circulating aptamers and thermodynamically tunable antisense oligonucleotides. Procure this high-purity monomer for directed evolution of engineered TNA polymerases or gram-scale tTTP enzymatic synthesis, bypassing costly HPLC bottlenecks.

Molecular Formula C9H12N2O5
Molecular Weight 228.20 g/mol
Cat. No. B12395248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(alpha-L-Threofuranosyl)thymine
Molecular FormulaC9H12N2O5
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(CO2)O)O
InChIInChI=1S/C9H12N2O5/c1-4-2-11(9(15)10-7(4)14)8-6(13)5(12)3-16-8/h2,5-6,8,12-13H,3H2,1H3,(H,10,14,15)/t5?,6-,8+/m0/s1
InChIKeyILPQVLSHRQDSNB-KVWYPCGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(alpha-L-Threofuranosyl)thymine: A TNA Nucleoside Monomer for High-Stability XNA Synthesis and Polymerase-Mediated Applications


1-(alpha-L-Threofuranosyl)thymine is a nucleoside derivative characterized by an α-L-threofuranosyl sugar moiety linked to thymine [1]. It serves as the thymine building block for threose nucleic acid (TNA), a synthetic genetic polymer (xeno-nucleic acid, XNA) in which the natural ribose sugar is replaced by a four-carbon threose unit [2]. This compound is utilized in the chemical or enzymatic synthesis of TNA oligonucleotides for applications in synthetic biology, aptamer development, and nuclease-resistant therapeutic nucleic acids [3].

Why 1-(alpha-L-Threofuranosyl)thymine Cannot Be Substituted with Thymidine or Other Natural Nucleosides in XNA Applications


The α-L-threofuranosyl backbone of 1-(alpha-L-Threofuranosyl)thymine confers distinct biophysical and enzymatic properties that are not replicated by natural thymidine (β-D-2′-deoxyribofuranosyl thymine) or other DNA/RNA nucleosides. Natural polymerases exhibit significantly altered kinetic parameters when incorporating this TNA monomer [1]. Furthermore, oligonucleotides constructed from this building block display exceptional nuclease resistance and unique hybridization thermodynamics that are unattainable with natural DNA or RNA nucleotides [2][3]. Therefore, substitution with a generic thymidine analog will fail to achieve the enhanced stability and specific polymerase recognition profiles required for TNA-based synthetic biology and therapeutic nucleic acid development.

1-(alpha-L-Threofuranosyl)thymine: Quantitative Differentiation from Thymidine and Other Analogs


Kinetic Discrimination by Natural Polymerases: tTTP vs. dTTP Incorporation Efficiency

The triphosphate form of 1-(alpha-L-threofuranosyl)thymine (tTTP) is incorporated by DNA polymerases with markedly different kinetic parameters compared to natural thymidine triphosphate (dTTP). Steady-state kinetic analysis reveals that for Vent (exo–) DNA polymerase, tTTP exhibits a 2.2-fold higher Km (1.16 ± 0.31 µM vs. 0.53 ± 0.13 µM) and a 5.4-fold lower kcat (1.74 ± 0.14 min⁻¹ vs. 9.46 ± 0.66 min⁻¹) relative to dTTP [1]. For HIV reverse transcriptase, tTTP shows a 2.8-fold higher Km (7.3 ± 3.3 µM vs. 2.63 ± 0.43 µM) and a 9.6-fold lower kcat (0.068 ± 0.008 min⁻¹ vs. 0.65 ± 0.02 min⁻¹) [1]. This indicates that natural polymerases recognize tTTP as a substrate but with substantially reduced catalytic efficiency, requiring tailored enzymatic systems for efficient TNA synthesis.

Polymerase kinetics Substrate specificity XNA synthesis

TNA:DNA Duplex Thermal Stability: Purine-Dependent Tm Modulation Relative to Natural Duplexes

Oligonucleotides containing 1-(alpha-L-threofuranosyl)thymine (as part of TNA) form duplexes with DNA whose melting temperatures (Tm) depend strongly on purine content. In TNA:DNA heteroduplexes with low TNA purine content, Tm values are often 5 °C lower than analogous DNA:DNA or RNA:DNA duplexes [1]. Conversely, TNA:DNA duplexes with high TNA purine content exhibit greater thermal stability than DNA:DNA or RNA:DNA duplexes of the same sequence [1]. This tunable stability, which contrasts with the more uniform behavior of natural duplexes, allows for fine-tuning of hybridization properties in antisense and aptamer applications.

Thermal denaturation Duplex stability Antisense design

Nuclease Resistance: TNA Oligomers Remain Undegraded for 24-72 Hours vs. Minutes for DNA

Oligonucleotides synthesized from 1-(alpha-L-threofuranosyl)thymine and other TNA monomers exhibit profound resistance to enzymatic degradation. A patent reports that TNA and TNA-DNA chimeric oligonucleotides remain completely resistant to nuclease digestion for at least 24-72 hours under conditions that rapidly degrade natural DNA [1]. Additional studies show TNA oligonucleotides remain undigested for up to 7 days in human serum and liver microsomes, and TNA survives 3 days in simulated gastric fluid at 37°C [2][3]. In contrast, natural DNA and RNA are typically degraded within minutes to hours in similar biological environments.

Nuclease stability Biological half-life Oligonucleotide therapeutics

Acid-Mediated Degradation: TNA Exhibits Significantly Greater Resistance Than DNA and RNA at Low pH

Under acidic conditions (pH 3.3) and elevated temperature (90°C), TNA oligomers containing 1-(alpha-L-threofuranosyl)thymine degrade significantly more slowly than natural DNA and RNA. Reverse-phase HPLC and mass spectrometry analysis revealed that TNA's resilience is due to a slower rate of depurination, attributed to the induction effect of the 2′-phosphodiester linkage [1]. While quantitative half-life ratios were not explicitly reported, the study describes TNA as 'significantly more resistant,' with mechanistic studies confirming that strand cleavage occurs via β-elimination at a reduced rate compared to natural nucleic acids [1].

Chemical stability Depurination kinetics Harsh environment applications

Scalable Synthesis: Gram-Scale Production of tNTPs Without HPLC Purification

The triphosphate derivative of 1-(alpha-L-threofuranosyl)thymine (tTTP) can be synthesized on a gram scale using an iterative phosphorylation strategy that avoids the need for tedious HPLC purification [1]. This contrasts with earlier methods for TNA triphosphates that required extensive chromatography, limiting accessible quantities. The reported procedure enables production of all four tNTPs (including tTTP) in gram quantities, facilitating large-scale enzymatic TNA synthesis and reducing per-gram production costs relative to HPLC-dependent methods [1].

Synthesis scalability Process chemistry Cost efficiency

Polymerase Selectivity: Single vs. Multiple Incorporation by Different Enzymes

β,γ-modified α-L-threofuranosyl thymine triphosphate mimics (derivatives of tTTP) undergo only a single incorporation event with HIV reverse transcriptase, but can undergo multiple incorporations to form full-length TNA products when engineered thermophilic polymerases are used [1]. This differential behavior—full-length synthesis with specialized enzymes versus single incorporation with natural reverse transcriptase—highlights the necessity of using evolved polymerases for TNA oligonucleotide production and provides a quality control metric for assessing polymerase suitability with this monomer [1].

Polymerase engineering Substrate recognition Primer extension

High-Value Procurement Scenarios for 1-(alpha-L-Threofuranosyl)thymine Based on Differential Evidence


Synthesis of Nuclease-Resistant Aptamers for In Vivo Diagnostic and Therapeutic Use

The exceptional nuclease resistance of TNA (24-72 hours to > 7 days in biological fluids) makes 1-(alpha-L-threofuranosyl)thymine an essential monomer for constructing aptamers intended for in vivo applications where natural DNA/RNA aptamers would be rapidly degraded [1]. This property is critical for developing long-circulating diagnostic probes or therapeutic aptamers targeting extracellular proteins, as demonstrated by TNA aptamers that retain full binding affinity while resisting enzymatic hydrolysis [2].

Antisense Oligonucleotide Design Requiring Tunable Thermal Stability

For antisense oligonucleotides where precise control over target hybridization is required, the purine-dependent Tm modulation of TNA:DNA duplexes (ΔTm ≈ -5 °C for low purine content; enhanced stability for high purine content) offers a design advantage over uniformly stable natural oligonucleotides [1]. Incorporating 1-(alpha-L-threofuranosyl)thymine into antisense sequences allows researchers to fine-tune melting temperatures for optimal target engagement in complex biological environments.

Large-Scale Enzymatic TNA Synthesis Using Engineered Polymerases

The gram-scale, HPLC-free synthesis of tTTP enables cost-effective production of TNA oligonucleotides via enzymatic methods [1]. Researchers utilizing engineered polymerases such as Kod-RI for TNA synthesis require gram quantities of tTTP for extended selection experiments or pilot-scale therapeutic production. The scalability advantage of the tTTP synthesis route directly reduces procurement costs and eliminates HPLC-related bottlenecks [1].

Synthetic Biology Studies of Non-Natural Genetic Polymers

The distinct kinetic signature of tTTP incorporation by natural polymerases (2-3× higher Km, 5-10× lower kcat vs. dTTP) [1] provides a quantitative benchmark for developing and characterizing engineered TNA polymerases. Procurement of high-purity 1-(alpha-L-threofuranosyl)thymine is essential for directed evolution campaigns aimed at improving polymerase efficiency with TNA substrates, a key goal in expanding the XNA toolkit for synthetic genetics [2].

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